N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a dihydroquinoline group (a bicyclic compound that consists of a benzene ring fused to a piperidine ring), and a carboxamide group (a functional group derived from carboxylic acids). The presence of a fluorophenyl group indicates that a phenyl ring (a functional group made up of six carbon atoms in a cyclic arrangement) is also attached to the molecule, with a fluorine atom attached to one of the carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the carbon-fluorine bond in the fluorophenyl group could potentially be activated for nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility in different solvents, its melting and boiling points, and its spectral properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-15-7-9-17(10-8-15)24-13-16(12-19(24)25)22-20(26)23-11-3-5-14-4-1-2-6-18(14)23/h1-2,4,6-10,16H,3,5,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYVPLFLSDYMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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